molecular formula C27H26N6O4 B2875551 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-38-4

7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2875551
CAS No.: 539798-38-4
M. Wt: 498.543
InChI Key: DMUKBWXYYOAPFR-UHFFFAOYSA-N
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Description

The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative featuring:

  • A 2,3-dimethoxyphenyl group at position 5.
  • A 2-methoxyphenyl substituent at position 2.
  • A pyridin-3-yl carboxamide moiety at position 4.
  • A methyl group at position 3.

This structure is synthesized via multi-component Biginelli-like heterocyclization, analogous to methods described in , and 4 .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-17-9-8-14-28-15-17)23(19-11-7-13-21(36-3)24(19)37-4)33-27(29-16)31-25(32-33)18-10-5-6-12-20(18)35-2/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKBWXYYOAPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C27H26N6O4C_{27}H_{26}N_{6}O_{4} with a molecular weight of approximately 498.54 g/mol. The structural features include:

  • Triazole and pyrimidine rings , which are known for their biological significance.
  • Dimethoxyphenyl and methoxyphenyl substituents , enhancing lipophilicity and potentially improving bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer cell proliferation.

  • Mechanism of Action : The inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication in cancer cells. Additionally, kinase inhibitors can block signaling pathways that promote tumor growth and survival.

Case Study: Cytotoxicity Assays

A study evaluating various triazolopyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines:

  • HepG2 (liver cancer) : IC50 values ranged from 0.25 μM to 10 μM for structurally related compounds.
  • MCF7 (breast cancer) : Some derivatives exhibited GI50 values between 0.49 μM and 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. The presence of the pyridine moiety is thought to contribute to enhanced antimicrobial activity.

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.

Research Findings

A recent evaluation showed that certain triazolopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Compounds within this chemical class have also been assessed for their antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

  • Evaluation Method : DPPH radical scavenging assays are commonly used to measure antioxidant activity.

Results

Research indicates that some derivatives can significantly reduce DPPH radical levels, suggesting effective antioxidant properties .

Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of DHFR
Kinase inhibition
AntimicrobialDisruption of bacterial metabolism
AntioxidantDPPH radical scavenging

Cytotoxicity Data

Compound IDCell LineIC50 (μM)Reference
Compound AHepG20.25
Compound BMCF70.49 - 48.0

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities with compounds from the evidence:

Compound ID/Name Substituents (Position) Key Functional Groups Notable Properties Reference
Target Compound 7: 2,3-dimethoxyphenyl; 2: 2-methoxyphenyl; 6: pyridin-3-yl Methoxy, pyridine Likely moderate solubility due to polar groups N/A
5j () 7: 3,4,5-trimethoxyphenyl; 6: 4-nitrophenyl Nitro, trimethoxy High melting point (319.9–320.8°C), 43% yield
5k () 7: 3,4,5-trimethoxyphenyl; 6: 4-bromophenyl Bromo, trimethoxy Lower melting point (280.1–284.3°C), 54% yield
7-(3-Hydroxyphenyl)-... () 7: 3-hydroxyphenyl; 6: 2-methoxyphenyl Hydroxyl, methoxy Enhanced H-bonding potential
8l () 2: Benzo[d][1,3]dioxol-5-ylmethyl; 7: 4-bromophenyl Bromo, dioxolane Antimicrobial activity, 80% yield
2h () 2: Thio-dioxolane; 7: 3-methoxyphenyl Thioether, dioxolane Radiosensitization potential, 524.55 [M+H]+
Key Observations:
  • Substituent Effects: Methoxy vs. Hydroxyl: The target compound’s methoxy groups (electron-donating) may enhance lipid solubility compared to hydroxyl-containing analogs (e.g., ), which favor H-bonding . Pyridine vs. Steric Effects: The 2,3-dimethoxyphenyl group at position 7 introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs like 5j .

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